molecular formula C20H18N2O5 B11347757 N-(1,3-benzodioxol-5-ylmethyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11347757
M. Wt: 366.4 g/mol
InChI Key: KGHCRFRDHUFLNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a benzodioxole ring, an oxazole ring, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Synthesis of the Oxazole Ring: The oxazole ring is often formed through a cyclization reaction involving an α-haloketone and an amide.

    Coupling Reactions: The benzodioxole and oxazole intermediates are coupled using a suitable linker, such as a methylene group, under basic conditions.

    Final Assembly: The ethoxyphenyl group is introduced through a substitution reaction, and the final product is purified using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the oxazole ring, converting it to a more saturated heterocycle.

    Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Saturated heterocycles.

    Substitution: Halogenated derivatives of the ethoxyphenyl group.

Scientific Research Applications

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological macromolecules.

    Industrial Applications: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide exerts its effects involves the inhibition of specific enzymes, such as kinases, that are crucial for cell division and proliferation. The compound binds to the active site of these enzymes, blocking their activity and leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2H-1,3-Benzodioxol-5-yl)methyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
  • N-[(2H-1,3-Benzodioxol-5-yl)methyl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide

Uniqueness

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide is unique due to the presence of the ethoxy group, which can influence its electronic properties and reactivity. This makes it distinct from its methoxy and chloro analogs, potentially leading to different biological activities and applications.

Properties

Molecular Formula

C20H18N2O5

Molecular Weight

366.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H18N2O5/c1-2-24-15-6-4-14(5-7-15)18-10-16(22-27-18)20(23)21-11-13-3-8-17-19(9-13)26-12-25-17/h3-10H,2,11-12H2,1H3,(H,21,23)

InChI Key

KGHCRFRDHUFLNM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.